Bis(iodomethyl)ether

Übersicht

Beschreibung

Chemical Reactions Analysis

Ethers, including Bis(iodomethyl)ether, are generally unreactive. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

Bis(iodomethyl)ether, structurally related to bis(chloromethyl)ether, has been studied for its carcinogenic effects. In a study, repeated subcutaneous administration of bis(chloromethyl)ether induced local tumors in mice, similar to chloroethylene oxide, a metabolite of vinyl chloride. This research suggests a potential carcinogenic risk associated with compounds structurally related to bis(iodomethyl)ether (Zajdela et al., 1980).

Occupational Health Concerns

The case of a research chemist who developed pulmonary adenocarcinoma after working with bis(chloromethyl)ether highlights the occupational health risks associated with exposure to similar compounds. This indicates a need for careful handling and protective measures when working with bis(iodomethyl)ether and related chemicals (Reznik et al., 1978).

Chemical Synthesis

Bis(iodomethyl)ether plays a role in chemical synthesis. For example, a study on the synthesis of gymnodimine, a shellfish toxin, demonstrated the use of a bis-(2,6-dichlorobenzyl) ether in the stereoselective construction of a tetrahydrofuran subunit, highlighting its utility in complex organic synthesis (White et al., 2003).

Waste Treatment and Environmental Concerns

Research on bis(2-chloroethyl)ether, a compound with similar properties to bis(iodomethyl)ether, in wastewater treatment systems has been conducted. This includes studying the degradation ability and the toxicity response of biological systems to such chemicals, providing insights into the environmental impact and treatment of waste containing bis(iodomethyl)ether (Ramey & Davis, 1989).

Toxicity and Hazard Assessment

Studies on the toxicity and hazard assessment of bis(2-chloroethyl)ether, which shares characteristics with bis(iodomethyl)ether, have been conducted. These studies involve understanding the degradation process, toxicity pathways, and environmental impact, critical for assessing the risks associated with bis(iodomethyl)ether (Shi et al., 2017).

Safety And Hazards

Eigenschaften

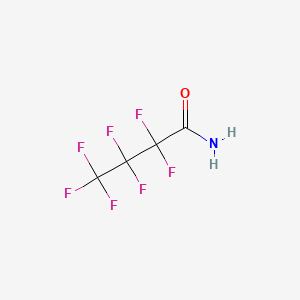

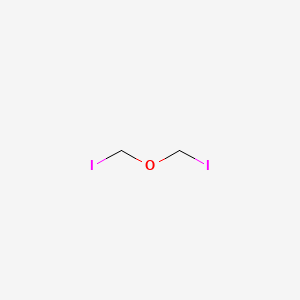

IUPAC Name |

iodo(iodomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAFUPEQLTLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344668 | |

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(iodomethyl)ether | |

CAS RN |

60833-52-5 | |

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.